1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol
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Overview
Description
1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol . This compound is known for its unique structure, which includes a nitro group and a tetrahydroisoquinoline moiety. It is primarily used for research and development purposes .
Preparation Methods
The synthesis of 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the selective nitration of the compound
Chemical Reactions Analysis
1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol is unique due to its specific structure, which includes both a nitro group and a tetrahydroisoquinoline moiety. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Lacks the nitro group and has different chemical properties and biological activities.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethenol group, leading to different reactivity and applications.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(7-nitro-1,2,3,4-tetrahydroisoquinolin-3-yl)ethenol |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)11-5-8-2-3-10(13(15)16)4-9(8)6-12-11/h2-4,11-12,14H,1,5-6H2 |
InChI Key |
KVBXIOBAWAOKKO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CC2=C(CN1)C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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